molecular formula C13H17ClN6O2S B5605061 N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide

Cat. No.: B5605061
M. Wt: 356.83 g/mol
InChI Key: ZZGLBAAOIFKIJV-UHFFFAOYSA-N
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Description

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide is a specialized chemical inhibitor recognized for its potent and selective activity against B-Raf kinase enzymes . This compound is structurally characterized by a triazine core that is central to its mechanism, functioning as an ATP-competitive inhibitor that binds to the kinase domain. Its primary research value lies in the study of the MAPK/ERK signaling pathway , a critical cascade deregulated in numerous cancers, particularly melanoma. Researchers utilize this inhibitor to probe the mechanistic roles of B-Raf mutations, such as the prevalent V600E mutation, in driving uncontrolled cell proliferation and survival. By selectively disrupting this pathway, it serves as an essential tool compound for targeted cancer therapy research , enabling the validation of new therapeutic strategies and the investigation of resistance mechanisms in preclinical models. Its application extends to biochemical assays for high-throughput screening of complementary or synergistic agents, providing a foundation for advancing oncological drug discovery.

Properties

IUPAC Name

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17ClN6O2S/c1-19(2)12-15-11(16-13(17-12)20(3)4)18-23(21,22)10-7-5-9(14)6-8-10/h5-8H,1-4H3,(H,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZGLBAAOIFKIJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)Cl)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide is a complex organic compound that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and enzyme inhibition. This article explores its synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C15H19N7O2S
  • Molecular Weight : 361.4 g/mol
  • IUPAC Name : this compound

The compound features a triazine core substituted with dimethylamino groups and a sulfonamide moiety, which contributes to its unique biological properties.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the reaction of 4,6-dichloro-1,3,5-triazine with dimethylamine to form 4,6-bis(dimethylamino)-1,3,5-triazine. This intermediate is then reacted with 4-chlorobenzenesulfonamide under controlled conditions to yield the final product.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can modulate their activity, leading to various biological effects including:

  • Inhibition of Enzymatic Pathways : The compound has shown potential in inhibiting pathways associated with cancer cell proliferation. For example, studies indicate that it can inhibit β-catenin-mediated transcriptional activity .
  • Anticancer Properties : In vitro studies have demonstrated that this compound inhibits the growth of cancer cell lines such as SW480 and HCT116 with IC50 values of 2 μM and 0.12 μM respectively .

Case Studies

  • Inhibition of Wnt Signaling Pathway : A study reported that this compound effectively inhibited Wnt-dependent transcription in cancer cells. This inhibition was linked to a reduction in cell proliferation and altered expression of cancer-related genes .
  • Metabolic Stability : The compound exhibited higher metabolic stability when incubated with human and mouse liver microsomes compared to other reference compounds. This stability suggests potential for further development as a therapeutic agent .

Comparative Analysis

To better understand the efficacy of this compound in comparison to similar compounds, a table summarizing key attributes is provided below.

Compound NameIC50 (μM)Mechanism of ActionTarget Pathway
This compound0.12β-catenin inhibitionWnt signaling
Compound A (reference)0.25β-catenin inhibitionWnt signaling
Compound B (reference)0.30Other pathwaysVarious

Comparison with Similar Compounds

Table 1: Substituent and Functional Group Analysis

Compound Name Triazine Substituents (Positions 4,6) Functional Groups Attached to Triazine (Position 2) Molecular Weight (g/mol) Key Structural Features
N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide Dimethylamino 4-Chlorobenzenesulfonamide ~351.8 (calculated) Electron-rich triazine core; sulfonamide linkage
Formamide, N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methyl- Dimethylamino N-Methylformamide 224.14 (exact) Smaller substituent; amide group
Sodium 4-[(4,6-Dichloro-1,3,5-Triazin-2-Yl)Amino]Benzenesulfonate Chlorine Sulfonate salt ~349.2 (calculated) Electron-deficient triazine; ionic sulfonate
THIOUREA, N-[4,6-BIS(DIMETHYLAMINO)-1,3,5-TRIAZIN-2-YL]-N'-BUTYL Dimethylamino Thiourea ~300.4 (calculated) Thiol group; butyl chain

Key Observations :

  • Electron Effects: The dimethylamino groups in the target compound and ’s formamide derivative create electron-rich triazine cores, contrasting with the electron-withdrawing chlorine substituents in ’s sodium sulfonate compound. This difference influences reactivity in nucleophilic or electrophilic reactions .
  • Functional Groups : Sulfonamide (target compound) vs. sulfonate () moieties affect solubility and acidity. Sulfonamides are typically less acidic (pKa ~4.71 for the formamide analog ) compared to sulfonic acids (pKa ~1–2).

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Compound Name Boiling Point (°C) Density (g/cm³) PSA (Ų) Acidic/Basic Behavior
This compound Not reported ~1.3 (estimated) ~90–100 Weakly basic (dimethylamino)
Formamide, N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-N-methyl- 376.5 ± 25.0 1.243 65.46 pKa 4.71 (weak acid)
Sodium 4-[(4,6-Dichloro-1,3,5-Triazin-2-Yl)Amino]Benzenesulfonate Not reported Not reported ~110 Strongly acidic (sulfonate salt)

Key Observations :

  • Boiling Point : The formamide derivative () has a high predicted boiling point (~376°C), likely due to polar amide interactions, whereas the target compound’s sulfonamide group may reduce volatility.
  • Polar Surface Area (PSA) : The sodium sulfonate compound () has a higher PSA (~110 Ų) than the target compound (~90–100 Ų), suggesting greater hydrophilicity due to the ionic sulfonate group.

Q & A

Basic: What synthetic methodologies are recommended for preparing N-[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]-4-chlorobenzenesulfonamide, and how can reaction conditions be optimized?

Answer:
The synthesis of triazine-sulfonamide derivatives typically involves nucleophilic substitution or coupling reactions. A general approach includes refluxing a triazine precursor (e.g., 4,6-bis(dimethylamino)-1,3,5-triazin-2-amine) with 4-chlorobenzenesulfonyl chloride in a polar solvent (e.g., ethanol or DMF) under acidic catalysis (e.g., glacial acetic acid). Optimizing reaction time, temperature (80–100°C), and stoichiometric ratios (1:1.2 molar excess of sulfonyl chloride) improves yield . Statistical Design of Experiments (DoE) methods, such as factorial designs, can systematically identify critical parameters (e.g., pH, solvent polarity) to minimize side products .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

Answer:
Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent placement on the triazine and benzene rings. For example, dimethylamino groups on the triazine core show distinct singlet peaks at δ 2.8–3.2 ppm .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+^+ at m/z 396.0921 for C14_{14}H18_{18}ClN7_7O2_2S).
  • HPLC-PDA : Assesses purity (>98%) using reverse-phase C18 columns with acetonitrile/water gradients .

Advanced: How can computational reaction path search methods enhance the design of novel derivatives with improved bioactivity?

Answer:
Quantum chemical calculations (e.g., DFT) predict transition states and thermodynamic stability of intermediates, enabling rational modification of the triazine core or sulfonamide moiety. For example, ICReDD’s approach combines computational screening (e.g., Gibbs free energy profiles) with experimental validation to prioritize derivatives with enhanced binding to target enzymes (e.g., carbonic anhydrase IX) . Molecular docking studies (AutoDock Vina) further guide substituent selection by simulating ligand-receptor interactions .

Advanced: What experimental strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. cytotoxic effects)?

Answer:
Discrepancies often arise from assay conditions (e.g., bacterial strain variability, solvent choice). To address this:

  • Standardized Assays : Use CLSI/M7-A6 guidelines for antimicrobial testing (fixed inoculum size, pH 7.4) .
  • Dose-Response Curves : Establish IC50_{50} values across multiple cell lines (e.g., HeLa vs. HEK293) to differentiate selective cytotoxicity from general toxicity .
  • Metabolomic Profiling : LC-MS/MS identifies off-target interactions (e.g., unintended kinase inhibition) that may skew results .

Advanced: How can researchers optimize the solubility and bioavailability of this compound for in vivo studies?

Answer:
Strategies include:

  • Salt Formation : Hydrochloride salts (as in related triazine derivatives) improve aqueous solubility by 10–20× via ion-dipole interactions .
  • Prodrug Design : Esterification of the sulfonamide group enhances membrane permeability, with hydrolysis in vivo regenerating the active form .
  • Nanoformulation : Encapsulation in PEGylated liposomes (particle size <200 nm) increases circulation time and tumor targeting .

Basic: What are the key structural features of this compound that influence its mechanism of action?

Answer:

  • Triazine Core : The bis(dimethylamino) groups increase electron density, enhancing interactions with electrophilic enzyme active sites (e.g., dihydrofolate reductase) .
  • 4-Chlorobenzenesulfonamide : The chlorine atom and sulfonamide group contribute to hydrophobic binding and hydrogen bonding with target proteins (e.g., carbonic anhydrase) .
  • Conformational Rigidity : The planar triazine ring restricts rotational freedom, improving binding affinity .

Advanced: What methodologies are recommended for analyzing structure-activity relationships (SAR) in derivatives of this compound?

Answer:

  • 3D-QSAR Models : CoMFA or CoMSIA analyses correlate substituent properties (e.g., logP, Hammett constants) with activity trends .
  • Fragment-Based Screening : X-ray crystallography of protein-ligand complexes identifies critical binding motifs (e.g., sulfonamide-O interacting with Zn2+^{2+} in carbonic anhydrase) .
  • In Silico ADMET Prediction : SwissADME or pkCSM evaluates pharmacokinetic liabilities (e.g., CYP450 inhibition) early in derivative design .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

  • Personal Protective Equipment (PPE) : Gloves (nitrile), lab coats, and safety goggles are mandatory due to potential irritancy .
  • Ventilation : Use fume hoods for weighing and synthesis to avoid inhalation of fine particulates.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in halogenated waste containers .

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